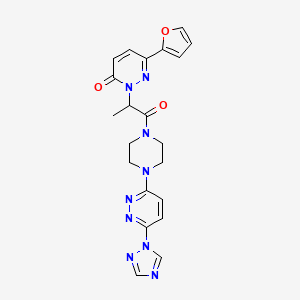
2-(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(furan-2-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(furan-2-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H21N9O3 and its molecular weight is 447.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(furan-2-yl)pyridazin-3(2H)-one represents a novel class of heterocyclic compounds with significant biological activity. Its structure incorporates multiple pharmacophores, including a triazole, pyridazine, and piperazine moiety, which have been associated with various therapeutic effects.
Chemical Structure
The molecular formula of the compound is C18H20N6O3, and its IUPAC name reflects its complex structure. The presence of the triazole ring is particularly noteworthy as many triazole derivatives exhibit potent biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have shown to inhibit DHFR, leading to reduced DNA synthesis and proliferation in cancer cells . This mechanism is crucial in the treatment of various malignancies.
- Antimicrobial Properties : The incorporation of the piperazine moiety has been linked to enhanced antimicrobial activity against various pathogens, including Mycobacterium species and fungi .
- Cytotoxicity : Studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines such as HeLa and MCF-7, indicating potential use in cancer therapy .
Biological Activity Data
The following table summarizes relevant biological activities associated with similar compounds:
Case Study 1: Anticancer Activity
A study involving a series of triazole-fused compounds showed that derivatives similar to our compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 0.99 µM to 5 µM. The mechanism was linked to the inhibition of tubulin polymerization, disrupting mitotic processes in cancer cells .
Case Study 2: Antimicrobial Efficacy
Research has highlighted the antimicrobial properties of compounds containing the triazole and piperazine moieties. For instance, a derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 31.75 µM against Mycobacterium kansasii, comparable to standard treatments like isoniazid . This suggests that our compound may also possess similar efficacy.
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives based on the core structure present in our compound. Notable findings include:
- Structure–Activity Relationship (SAR) : Modifications at specific positions on the piperazine and pyridazine rings significantly influenced biological activity, indicating that careful structural optimization could enhance potency .
- In Silico Studies : Computational modeling has suggested strong binding affinities for targets such as DHFR and various kinases, supporting experimental findings regarding their biological relevance.
Properties
IUPAC Name |
6-(furan-2-yl)-2-[1-oxo-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-2-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N9O3/c1-15(30-20(31)7-4-16(26-30)17-3-2-12-33-17)21(32)28-10-8-27(9-11-28)18-5-6-19(25-24-18)29-14-22-13-23-29/h2-7,12-15H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVWNUCNCMQCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3)N4C(=O)C=CC(=N4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N9O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














